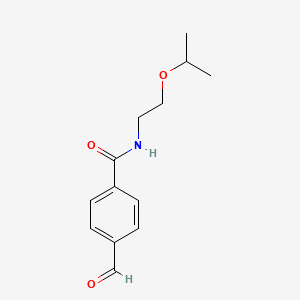
4-Formyl-N-(2-isopropoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-N-(2-isopropoxyethyl)benzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is primarily used as a linker for antibody-drug conjugation (ADC), which is a targeted cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-isopropoxyethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-isopropoxyethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-N-(2-isopropoxyethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Formyl-N-(2-isopropoxyethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)-N-(2-isopropoxyethyl)benzamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-N-(2-isopropoxyethyl)benzamide is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This compound is also used in the development of novel therapeutic agents and in the study of drug delivery systems.
Mécanisme D'action
As a linker in ADCs, 4-Formyl-N-(2-isopropoxyethyl)benzamide plays a crucial role in connecting the antibody to the cytotoxic drug. The mechanism involves the formation of a stable covalent bond between the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Formyl-N-(2-methoxyethyl)benzamide
- 4-Formyl-N-(2-ethoxyethyl)benzamide
- 4-Formyl-N-(2-propoxyethyl)benzamide
Uniqueness
4-Formyl-N-(2-isopropoxyethyl)benzamide is unique due to its specific isopropoxyethyl group, which provides distinct steric and electronic properties. These properties can influence the stability and reactivity of the compound, making it particularly suitable for use as a linker in ADCs.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-formyl-N-(2-propan-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-10(2)17-8-7-14-13(16)12-5-3-11(9-15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,14,16) |
Clé InChI |
NBIHWEMAJNWGIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCNC(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















